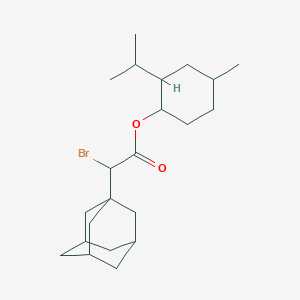

(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate

描述

属性

IUPAC Name |

(4-methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35BrO2/c1-13(2)18-6-14(3)4-5-19(18)25-21(24)20(23)22-10-15-7-16(11-22)9-17(8-15)12-22/h13-20H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDESLZPXEGCJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(C)C)OC(=O)C(C23CC4CC(C2)CC(C4)C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with methyl and isopropyl groups. The adamantyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the bromoacetate moiety is added via an esterification reaction using bromoacetic acid and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

化学反应分析

Types of Reactions

(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester bond in the bromoacetate moiety can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted acetates, while oxidation and reduction can produce different alcohols, ketones, or carboxylic acids.

科学研究应用

(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

作用机制

The mechanism of action of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate involves its interaction with specific molecular targets. The bromoacetate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and affect cellular functions. The adamantyl group provides steric hindrance and enhances the compound’s stability and bioavailability .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantyl Groups

(a) 2-(1-Adamantyl)ethanol (AdEtOH)

- Structure : Lacks the bromoacetate ester but retains the adamantyl group.

- Key Difference : Absence of the bromoacetate group limits electrophilic reactivity compared to the target compound.

(b) 2-(Adamantan-1-yl)-2-oxoethyl benzoates (2a–q)

Bromoacetate Esters with Varied Substituents

(a) Ethyl 2-(4-aminophenyl)-2-bromoacetate

- Structure: Bromoacetate ester with an ethyl group and para-aminophenyl substituent .

- Applications : Primarily used in industrial and scientific research due to its reactive bromine and amine groups.

- Comparison : The absence of adamantyl reduces lipophilicity, while the aromatic amine enhances solubility in polar solvents .

(b) Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Key Differences

- Reactivity : The target compound’s bromoacetate group enables facile alkylation reactions, whereas methyl 2-(4-bromophenyl)-2,2-dimethylacetate is less reactive due to steric shielding .

- Synthetic Complexity : The cyclohexyl group in the target compound requires precise steric control during synthesis compared to simpler esters like AdEtOH .

生物活性

Chemical Structure and Properties

The chemical structure of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate can be described as follows:

- Molecular Formula : C₁₈H₃₁BrO₂

- Molecular Weight : 357.34 g/mol

- IUPAC Name : this compound

This compound features a cyclohexane ring substituted with a bromoacetate group and an adamantyl moiety, which may contribute to its unique biological properties.

Pharmacological Profile

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. This suggests that it may have potential as an anticancer drug.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may interact with specific cellular pathways involved in inflammation and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of the compound was evaluated using standard disk diffusion methods. The results indicated significant inhibition zones against both S. aureus and E. coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

Case Study 2: Anti-inflammatory Activity

A separate study assessed the anti-inflammatory properties of the compound using a murine model of inflammation. Administration of the compound led to a significant reduction in paw edema compared to control groups.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Administered | 45 |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification between bromoacetyl derivatives and adamantane-containing alcohols. Key steps include:

- Bromination : Use bromine or HBr in acetic acid under controlled temperatures (0–25°C) to minimize side reactions .

- Esterification : Employ coupling agents (e.g., DCC/DMAP) or acid-catalyzed conditions. Solvent choice (e.g., dichloromethane or THF) and anhydrous conditions are critical to avoid hydrolysis .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., adamantyl and cyclohexyl protons) and bromine presence .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s ¹:¹ isotopic ratio) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assay : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).

- Analysis : Quantify degradation products via LC-MS. Use Arrhenius plots to predict shelf-life under storage conditions .

- Key Variables : Include controls for light exposure and oxidative degradation (e.g., add antioxidants like BHT) .

Q. How can researchers resolve contradictions in reported biological activity data for bromoacetate derivatives?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track metabolic pathways. Compare results with structurally similar analogs (e.g., chloro- vs. bromo-substituted derivatives) .

- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesis .

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the adamantyl group and hydrophobic enzyme pockets (e.g., cytochrome P450) .

- Analog Synthesis : Modify substituents (e.g., replace bromine with methyl or trifluoromethyl groups) and test inhibitory potency. Correlate steric/electronic parameters (Hammett σ values) with activity .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。